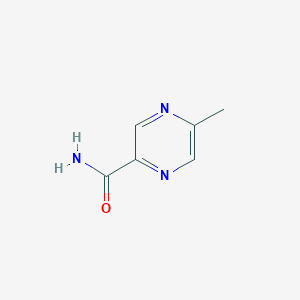

5-Methylpyrazine-2-carboxamide

Beschreibung

Significance of Pyrazine (B50134) Scaffolds in Bioactive Compounds

The pyrazine ring is a fundamental building block in the design of many biologically active compounds and clinically significant drugs. nih.govmdpi.com Its unique chemical properties and structural features make it a "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity. mdpi.commdpi.com The presence of the pyrazine nucleus is a common feature in numerous natural and synthetic compounds exhibiting a wide array of pharmacological activities, including anticancer, antitubercular, diuretic, and antidiabetic effects. nih.govtandfonline.com

The World Health Organization's Model List of Essential Medicines includes several drugs built upon the pyrazine scaffold, highlighting their importance in global health. mdpi.com

Interactive Table: Examples of Clinically Used Drugs Containing a Pyrazine Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Pyrazinamide (B1679903) | Antitubercular agent used in combination therapy for tuberculosis. wikipedia.org |

| Bortezomib | A first-in-class proteasome inhibitor for treating multiple myeloma. mdpi.com |

| Amiloride | A potassium-sparing diuretic. mdpi.com |

| Paritaprevir | An antiviral drug used to treat Hepatitis C. mdpi.com |

| Favipiravir | An antiviral agent with activity against a broad range of RNA viruses, including influenza. nih.gov |

The versatility of the pyrazine ring allows for structural modifications that can fine-tune the pharmacological properties of a molecule, making it a continued focus of research and development in the pharmaceutical industry. ijpsjournal.comscispace.com

Historical Context of Pyrazinecarboxamide Derivatives

The history of pyrazinecarboxamide derivatives in medicine is most notably marked by the discovery and implementation of Pyrazinamide. First synthesized in 1936, its potent activity against Mycobacterium tuberculosis was not recognized until 1952. wikipedia.orgebi.ac.uk The introduction of Pyrazinamide was a landmark event in the fight against tuberculosis, a disease that was previously often fatal. nih.gov

The discovery of Pyrazinamide's efficacy was particularly remarkable because the compound shows no activity against tuberculosis in standard laboratory tests at neutral pH. wikipedia.org Its effectiveness is dependent on an acidic environment, such as that found within the granulomas where the tuberculosis bacteria reside. wikipedia.org Inside the mycobacteria, Pyrazinamide is converted from a prodrug into its active form, pyrazinoic acid, by a bacterial enzyme called pyrazinamidase. wikipedia.orgnih.gov This active form disrupts multiple cellular processes essential for the bacterium's survival, particularly for non-replicating or "persister" cells that other drugs fail to kill. nih.govnih.gov This unique sterilizing activity allowed for the shortening of tuberculosis treatment regimens, solidifying Pyrazinamide's role as a cornerstone of modern combination therapy. ijpsjournal.comdigitellinc.com The development of Pyrazinamide and other early antitubercular agents like isoniazid (B1672263) and streptomycin (B1217042) transformed tuberculosis from a prolonged illness into a curable condition. nih.gov

Current Research Trajectories within the Pyrazinecarboxamide Class

Contemporary research on pyrazinecarboxamides is dynamic and multifaceted, driven largely by the need to overcome challenges like antimicrobial resistance and to explore new therapeutic applications. A significant portion of research is dedicated to designing novel analogs of Pyrazinamide to combat the rise of drug-resistant strains of Mycobacterium tuberculosis. ijpsjournal.comresearchgate.net Scientists are systematically modifying the pyrazinecarboxamide scaffold to enhance efficacy, improve bioavailability, and create compounds active against strains that have developed resistance to Pyrazinamide, often through mutations in the pncA gene responsible for its activation. ijpsjournal.comnih.gov

Beyond tuberculosis, the pyrazinecarboxamide scaffold is being explored for a host of other biological activities. Studies have demonstrated the potential of these derivatives as anticancer, anti-inflammatory, and antiviral agents. ontosight.aiontosight.aibohrium.com For instance, the specific compound 5-Methylpyrazine-2-carboxamide serves as a key intermediate in the synthesis of new molecules with potential biological applications. Its precursor, 5-methylpyrazine-2-carboxylic acid, has been used to create hydrazone derivatives that exhibit urease inhibition, antioxidant, and antimicrobial activities. nih.govresearchgate.net

Recent studies have focused on synthesizing and evaluating various substituted pyrazinecarboxamides, including derivatives of this compound, for their antimycobacterial properties. This research provides valuable structure-activity relationship (SAR) data, guiding the design of more potent compounds.

Interactive Table: Recent Research on Pyrazinecarboxamide Derivatives

| Compound/Derivative Class | Research Focus | Key Findings |

|---|---|---|

| N-Phenylpyrazine-2-carboxamides | Antimycobacterial Activity | Compounds such as N-(3-chloro-4-methylphenyl)-5-methylpyrazine-2-carboxamide showed in vitro activity against Mycobacterium tuberculosis H37Rv. chemicalpapers.com |

| 5-Methylpyrazine Carbohydrazide (B1668358) Hydrazones | Urease Inhibition, Antioxidant, and Antimicrobial Activity | Synthesized from 5-methylpyrazine-2-carboxylic acid, these hydrazones were evaluated for multiple biological activities. nih.govresearchgate.net |

| Alkylamino-Pyrazinoic Acid Analogs | Antimycobacterial Activity | 3- and 5-position alkylamino analogs of pyrazinoic acid were found to be 5 to 10-fold more potent than pyrazinoic acid itself against M. tuberculosis. digitellinc.com |

| Quinoline-Pyrazine Carboxamides | Anticancer Activity | Hybrid molecules created via Ugi multi-component reaction showed potent activity against leukemia cell lines in vitro. bohrium.com |

| Substituted Pyrazinecarboxamides | Elicitors of Secondary Metabolites in Plants | Certain derivatives were found to enhance the production of valuable compounds like taxifolin (B1681242) and silychristin (B192383) in plant cell cultures. nih.gov |

This ongoing research underscores the chemical tractability and pharmacological relevance of the pyrazinecarboxamide core, paving the way for the development of new therapeutic agents for a wide range of diseases.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBQCUZBVHFPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374999 | |

| Record name | 5-methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5521-57-3 | |

| Record name | 5-Methyl-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5521-57-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Methylpyrazine 2 Carboxamide

Synthesis Routes for 5-Methylpyrazine-2-carboxamide

The synthesis of this compound can be achieved through several chemical pathways, primarily involving the modification of its carboxylic acid precursor or the ammonolysis of its corresponding ester.

Amidation Reactions of 5-Methylpyrazine-2-carboxylic Acid

Direct amidation of 5-Methylpyrazine-2-carboxylic acid is a common strategy. This transformation typically requires the activation of the carboxylic acid group to facilitate the reaction with an amine source.

One established method involves the conversion of the carboxylic acid into a more reactive acyl chloride. This is often accomplished by treating 5-Methylpyrazine-2-carboxylic acid with thionyl chloride. The resulting acyl chloride is then reacted with an amine in the presence of a base like pyridine (B92270) to yield the desired amide mdpi.com.

Alternatively, coupling agents can be employed to facilitate the direct formation of the amide bond without isolating the acyl chloride intermediate. Reagents such as propyl phosphonic anhydride (B1165640) (T3P) have been used to couple 5-Methylpyrazine-2-carboxylic acid with various amines in the presence of a base like diisopropylethyl amine (DIPEA) in a solvent such as DMF rjpbcs.com. Another coupling system involves using 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCHCl) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) guidechem.com. These methods are widely applicable for forming amide bonds in organic synthesis rjpbcs.comresearchgate.netmdpi.com.

Alternative Synthetic Pathways

An important alternative route to this compound is the ammonolysis of its methyl ester, Methyl 5-Methylpyrazine-2-carboxylate iucr.orgresearchgate.net. In this process, the methyl ester is dissolved in a solvent like methanol (B129727). The solution is then cooled in an ice bath and purged with ammonia (B1221849) gas for several hours iucr.orgresearchgate.net. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solid product, this compound, is separated by filtration and washed with cold methanol iucr.org.

Precursor Synthesis and Reactivity

The availability and synthesis of key precursors, particularly 5-Methylpyrazine-2-carboxylic acid, are critical for the production of this compound.

Synthesis of 5-Methylpyrazine-2-carboxylic Acid

5-Methylpyrazine-2-carboxylic acid is a crucial pharmaceutical intermediate guidechem.comgoogle.commyuchem.com. Several methods for its synthesis have been developed, each with distinct advantages and challenges.

A primary industrial method involves the oxidation of 2,5-dimethylpyrazine (B89654) google.comgoogle.com. Strong oxidizing agents like potassium permanganate (B83412) are used, typically in a neutral or alkaline medium google.com. A significant challenge with this route is the potential for over-oxidation, leading to the formation of the byproduct pyrazine-2,5-dicarboxylic acid, which can reduce the yield of the desired product google.com. Careful control of reaction conditions, such as the molar ratio of reactants, is necessary to favor mono-oxidation google.comgoogle.com.

Another established route starts with pyruvaldehyde (methylglyoxal) and a diamine google.comgoogle.com. For instance, condensation of pyruvaldehyde with o-phenylenediamine (B120857) followed by cyclization, oxidation, and decarboxylation can produce 5-Methylpyrazine-2-carboxylic acid google.comgoogle.com. While the raw materials are accessible, this method involves a longer process route google.com.

Other reported syntheses include a multi-step process starting from 2,5-dimethylpyrazine that involves chlorination, acylation, hydrolysis, and oxidation, with a total yield of 47% google.com. Another approach uses diaminomaleonitrile (B72808) and acetone (B3395972) aldoxime, which undergoes condensation, hydrolysis, and in-situ decarboxylation technoarete.org.

Comparison of Synthetic Routes for 5-Methylpyrazine-2-carboxylic Acid

| Starting Material(s) | Key Reagents/Steps | Advantages | Disadvantages/Challenges | Reference(s) |

|---|---|---|---|---|

| 2,5-Dimethylpyrazine | Potassium permanganate (KMnO₄) oxidation | Simple one-step oxidation | Risk of over-oxidation to pyrazine-2,5-dicarboxylic acid, reducing yield. | google.com |

| Pyruvaldehyde and o-Phenylenediamine | Cyclization, oxidation, decarboxylation | Readily available raw materials, simple synthesis technology. | Longer process route, potentially lower production efficiency. | google.comgoogle.com |

| 2,5-Dimethylpyrazine | N-chlorosuccinimide, esterification, alkalisis, oxidation | Alternative multi-step approach. | Longer reaction route with a reported total yield of 47%. | google.comchinjmap.com |

| Diaminomaleonitrile and Acetone Aldoxime | Condensation, hydrolysis, decarboxylation | Avoids use of pyruvic aldehyde. | Synthesis of diaminomaleonitrile can be hazardous. | technoarete.org |

Conversion of Methyl 5-Methylpyrazine-2-carboxylate to Hydrazide

The ester precursor, Methyl 5-Methylpyrazine-2-carboxylate, can be converted into 5-methylpyrazine-2-carbohydrazide (B1341549), a valuable intermediate for synthesizing other derivatives researchgate.net. This transformation is typically a two-step process starting from the carboxylic acid.

First, 5-Methylpyrazine-2-carboxylic acid is esterified to produce Methyl 5-Methylpyrazine-2-carboxylate. This is often achieved by refluxing the carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid researchgate.netchemicalbook.com. An ion exchange resin can also be used as the catalyst chemicalbook.com. The resulting methyl ester is then reacted with hydrazine (B178648) hydrate (B1144303) in a solvent like methanol under reflux conditions to yield 5-methylpyrazine-2-carbohydrazide researchgate.net.

Industrial Production Considerations and Process Optimization

For the industrial-scale synthesis of 5-Methylpyrazine-2-carboxylic acid and its derivatives, several factors beyond the chemical route itself are crucial. These include cost-effectiveness, safety, environmental impact, and scalability google.comgoogle.comgoogle.com.

The choice of raw materials is critical; they should be readily available and inexpensive google.com. For example, while some synthetic routes offer high yields, they may be unsuitable for industrial production due to the use of highly toxic, high-pressure, or expensive reagents google.com. The oxidation of 2,5-dimethylpyrazine is often used industrially, but process optimization is required to maximize the yield of the mono-oxidized product and minimize the formation of the di-acid byproduct, which requires extensive purification google.com.

Industrial Production and Optimization Factors

| Factor | Consideration | Example/Importance | Reference(s) |

|---|---|---|---|

| Raw Material Cost & Availability | Select starting materials that are inexpensive and readily available in bulk. | Routes using 2,5-dimethylpyrazine or pyruvaldehyde are common due to accessible precursors. | google.comgoogle.com |

| Process Safety | Avoid hazardous reagents and extreme conditions (high pressure/temperature). | Routes involving highly toxic materials like diaminomaleonitrile require stringent safety protocols, making them less suitable for industrial scale-up. | google.com |

| Yield & Selectivity | Optimize reaction conditions to maximize the yield of the desired product and minimize byproducts. | Controlling the stoichiometry of KMnO₄ in the oxidation of 2,5-dimethylpyrazine is crucial to prevent over-oxidation. | google.comgoogle.com |

| Purification Method | Develop processes where the final product can be purified by crystallization rather than chromatography. | Recrystallization is a more scalable and cost-effective method for achieving the purity required for pharmaceutical intermediates. | guidechem.comgoogle.com |

| Environmental Impact | Minimize waste and use environmentally benign reagents and solvents where possible. | Processes should be designed to be pollution-free, with waste streams that can be treated effectively. | google.com |

Derivatization Strategies and Analogue Synthesis

The core structure of this compound offers several sites for chemical modification, primarily at the carboxamide functional group. These derivatization strategies are crucial for generating a library of analogues with potentially enhanced biological activities.

Synthesis of Pyrazine-2-carbohydrazide (B1222964) Derivatives

A prominent derivatization pathway for this compound involves its conversion into pyrazine-2-carbohydrazide derivatives, typically in the form of hydrazones. This synthetic route generally follows a three-step process starting from 5-methylpyrazine-2-carboxylic acid.

The initial step is the esterification of 5-methylpyrazine-2-carboxylic acid. This is commonly achieved by reacting the carboxylic acid with an alcohol, such as methanol or ethanol, in the presence of a catalytic amount of a strong acid like sulfuric acid. The mixture is typically refluxed to drive the reaction to completion, yielding the corresponding methyl or ethyl 5-methylpyrazine-2-carboxylate.

In the second step, the resulting ester is converted to 5-methylpyrazine-2-carbohydrazide. This is accomplished by treating the ester with hydrazine hydrate, usually in a refluxing alcoholic solution. The hydrazide precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

The final step involves the condensation of the 5-methylpyrazine-2-carbohydrazide with a variety of substituted aromatic or heteroaromatic aldehydes. This reaction, carried out in a suitable solvent like ethanol, leads to the formation of the corresponding N'-substituted-5-methylpyrazine-2-carbohydrazones. The products of this synthesis are often evaluated for their biological activities. google.comresearchgate.net

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Esterification | 5-Methylpyrazine-2-carboxylic acid, Alcohol (e.g., Methanol) | Catalytic H₂SO₄, Reflux | Methyl 5-methylpyrazine-2-carboxylate |

| 2. Hydrazinolysis | Methyl 5-methylpyrazine-2-carboxylate | Hydrazine hydrate, Reflux in alcohol | 5-Methylpyrazine-2-carbohydrazide |

| 3. Condensation | 5-Methylpyrazine-2-carbohydrazide, Substituted aldehyde | Ethanol, Reflux | N'-Substituted-5-methylpyrazine-2-carbohydrazone |

Coupling with Heterocyclic Moieties

The introduction of various heterocyclic rings onto the this compound scaffold is another significant strategy to generate novel chemical entities. This is typically achieved through amide bond formation between 5-methylpyrazine-2-carboxylic acid and a suitable amino-substituted heterocycle.

The synthesis of N-(quinolin-8-yl)-5-methylpyrazine-2-carboxamide, an analogue that couples the pyrazine (B50134) and quinoline (B57606) ring systems, is achieved through standard amide coupling techniques. The general approach involves the activation of 5-methylpyrazine-2-carboxylic acid, followed by its reaction with 8-aminoquinoline (B160924).

A common method for activating the carboxylic acid is its conversion to the corresponding acid chloride. This is typically accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like toluene (B28343) and sometimes with a catalytic amount of N,N-dimethylformamide (DMF). The resulting crude 5-methylpyrazine-2-carbonyl chloride is then reacted with 8-aminoquinoline in the presence of a base, such as pyridine, in a suitable solvent like dry acetone, to yield the desired N-(quinolin-8-yl)-5-methylpyrazine-2-carboxamide.

Piperazine (B1678402) moieties are frequently incorporated into drug candidates to modulate their physicochemical properties. The synthesis of piperazine-based derivatives of this compound involves the formation of an amide linkage between the pyrazine carboxylic acid and a piperazine derivative.

One effective method utilizes a coupling reagent to facilitate the amide bond formation directly from the carboxylic acid. For instance, 5-methylpyrazine-2-carboxylic acid can be reacted with a variety of N-substituted piperazines in the presence of propylphosphonic anhydride (T3P) as the coupling agent. mdpi.com The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) with a base like diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. mdpi.com This approach allows for the synthesis of a diverse range of (5-methylpyrazin-2-yl)(piperazin-1-yl)methanone derivatives. mdpi.com

| Reactants | Coupling Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| 5-Methylpyrazine-2-carboxylic acid, N-substituted piperazine | Propylphosphonic anhydride (T3P) | Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) | (5-Methylpyrazin-2-yl)(N-substituted piperazin-1-yl)methanone |

The synthesis of N-hydroxy-5-methylpyrazine-2-carboxamide introduces a hydroxamic acid functionality, which is a known metal-chelating group and a common feature in various enzyme inhibitors. The preparation of this derivative can be achieved from 5-methylpyrazine-2-carboxylic acid.

The synthesis involves the initial activation of the carboxylic acid, for example, by converting it to its acid chloride using thionyl chloride. The resulting 5-methylpyrazine-2-carbonyl chloride is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium or potassium hydroxide, in an aqueous or mixed aqueous-organic solvent system. The base serves to neutralize the hydrochloric acid and deprotonate the hydroxylamine, allowing it to act as a nucleophile and attack the carbonyl carbon of the acid chloride, thus forming the N-hydroxy amide.

The synthesis of N-cycloheptyl-5-methylpyrazine-2-carboxamide involves the formation of an amide bond between 5-methylpyrazine-2-carboxylic acid and cycloheptylamine (B1194755). This can be accomplished using standard amide coupling procedures.

A general and effective method is the conversion of 5-methylpyrazine-2-carboxylic acid into its acid chloride by reacting it with thionyl chloride in an inert solvent. The crude acyl chloride is then treated with cycloheptylamine in the presence of a base like pyridine, which acts as a nucleophile scavenger and a base, in a solvent such as dry acetone. The reaction mixture is typically stirred at room temperature, and upon completion, the product can be isolated by precipitation in water and purified by recrystallization.

Formation of Complex Hybrid Structures (e.g., in Glipizide)

This compound is a crucial moiety in the synthesis of more complex, biologically active molecules. Its pyrazine ring and carboxamide group serve as a foundational scaffold for building larger, hybrid structures. A prominent example of this is its incorporation into the structure of Glipizide, a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. nih.gov The synthesis of Glipizide showcases the chemical utility of the this compound framework, which forms one of the two key components of the final drug substance.

The formation of Glipizide involves the creation of an amide bond between the carboxyl group of a 5-methylpyrazine-2-carboxylic acid derivative and the amino group of a substituted phenylethylamine side-chain, which already contains the sulfonylurea component. Various synthetic strategies have been developed to achieve this coupling efficiently, often using 5-methylpyrazine-2-carboxylic acid as the starting material to generate the required carboxamide structure in situ. google.comcjph.com.cn

Several patented and published methods detail the synthetic transformations leading to Glipizide. These routes primarily differ in the sequence of coupling the three main structural components: the 5-methylpyrazine-2-carboxyl group, the phenylethylamine linker, and the cyclohexylurea (B1359919) terminal group.

One common approach involves the initial formation of an intermediate, 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide. This is achieved by reacting 5-methylpyrazine-2-carboxylic acid (or its activated form, such as an ester or acid chloride) with 4-(2-aminoethyl)benzenesulfonamide (B156865). google.comcjph.com.cn The resulting intermediate, which contains the core this compound structure linked to the phenethylsulfonamide portion, is then reacted with cyclohexyl isocyanate to complete the sulfonylurea moiety and yield Glipizide. google.com

Alternative strategies may alter the order of these reactions. For instance, another described synthesis involves first reacting 4-(2-aminoethyl)benzenesulfonamide with cyclohexyl isocyanate to form the sulfonylurea, and then coupling this intermediate with 5-methylpyrazine-2-carboxylic acid. google.com This approach requires protection of the amino group on the phenylethylamine linker before the addition of the isocyanate, followed by deprotection before the final coupling step. google.com

The selection of reagents and reaction conditions is critical for maximizing yield and purity. Activating agents for the carboxylic acid, such as ethyl chloroformate or thionyl chloride, are often employed to facilitate the initial amide bond formation. google.comgoogle.com The choice of solvent and base is also tailored to the specific reaction pathway.

The various synthetic methodologies are summarized in the table below, highlighting the role of 5-methylpyrazine-2-carboxylic acid as the precursor to the this compound unit within the final Glipizide molecule.

Table 1: Synthetic Methodologies for the Formation of Glipizide

| Route | Key Reactants | Key Reagents/Conditions | Intermediate Formed | Reference |

| 1 | 5-Methylpyrazine-2-carboxylic acid; 4-(2-aminoethyl)benzenesulfonamide; Cyclohexyl isocyanate | 1. Ethyl chloroformate, triethylamine (B128534) 2. Base | N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide | google.com |

| 2 | Methyl 5-methylpyrazine-2-carboxylate; 4-(2-aminoethyl)benzenesulfonamide; Cyclohexyl isocyanate | 1. Thionyl chloride (for esterification) 2. Potassium carbonate | 5-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide | google.com |

| 3 | 4-(2-aminoethyl)benzenesulfonamide; 5-Methylpyrazine-2-carboxylic acid; Isocyanatocyclohexane | Condensation reaction | 5-Methyl-N-(4-sulfamoylphenethyl)pyrazine-2-carboxamide | cjph.com.cn |

| 4 | 4-(2-aminoethyl)benzenesulfonamide (Boc-protected); Cyclohexyl isocyanate; 5-Methylpyrazine-2-carboxylic acid | 1. Boc anhydride (protection) 2. Deprotection 3. Ethyl chloroformate (activation) | N-(tert-butoxycarbonyl)-4-(2-aminoethyl)benzenesulfonamide derivative | google.com |

These synthetic pathways underscore the importance of this compound as a key structural component in the design and synthesis of complex pharmaceutical agents like Glipizide.

Biological Activities and Pharmacological Potential of 5 Methylpyrazine 2 Carboxamide Derivatives

Antimicrobial Activities

The pyrazine (B50134) carboxamide core is a key feature of pyrazinamide (B1679903), a first-line drug for treating tuberculosis. This has spurred extensive research into related structures, including derivatives of 5-methylpyrazine-2-carboxamide, for broader antimicrobial applications.

Antitubercular Activity against Mycobacterium tuberculosis

A series of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives have been synthesized and evaluated for their in-vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net In this series, several compounds demonstrated significant antitubercular effects. researchgate.net The minimum inhibitory concentration (MIC) is a key measure of efficacy, with lower values indicating greater potency. researchgate.net Among the tested compounds, seven showed notable anti-tubercular activity. researchgate.net

Similarly, another study focused on 5-methoxypyrazine-2-carboxamide (B8740793) derivatives, which also displayed impressive efficacy against M. tuberculosis H37RV. theaspd.com Two compounds from this series, S7-13 and S7-26, were found to be more potent than the standard drug Pyrazinamide, exhibiting MIC values of 1.6 µg/mL and 6.25 µg/mL, respectively. theaspd.com In contrast, some research has found that modifications at the 5-position can be detrimental to activity; a series of 5-amino-N-phenylpyrazine-2-carboxamides were found to be completely inactive against M. tuberculosis H37Rv, possibly due to factors like low lipophilicity which could hinder diffusion into the mycobacterial cell. csfarmacie.cz

| Compound Derivative Type | Specific Compound | Target Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|---|

| 5-Methoxypyrazine-2-carboxamide | S7-13 | M. tuberculosis H37RV | 1.6 | theaspd.com |

| 5-Methoxypyrazine-2-carboxamide | S7-26 | M. tuberculosis H37RV | 6.25 | theaspd.com |

| 5-Methoxypyrazine-2-carboxamide | Pyrazinamide (Standard) | M. tuberculosis H37RV | 12.5 | theaspd.com |

Antibacterial Spectrum (e.g., against P. aeruginosa, E. coli)

The antibacterial potential of this compound derivatives extends beyond mycobacteria. A study involving fourteen 5-methylpyrazine-2-carbohydrazide derivatives assessed their in-vitro activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Salmonella typhi, Escherichia coli) bacteria. Certain derivatives, particularly those derived from 2, 3, and 4-nitro benzaldehyde (B42025) (compounds PM 8-10), showed promising activity against all tested strains, with MIC values ranging from 160 to 190 µg/ml.

Another study of pyrazine-2-carboxylic acid derivatives demonstrated activity against a panel of clinical isolates including E. coli and P. aeruginosa. rjpbcs.com Several compounds were particularly effective against P. aeruginosa, a challenging Gram-negative pathogen, with MIC values as low as 25 µg/mL. rjpbcs.com

| Compound Series | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-Methylpyrazine-2-carbohydrazides | S. aureus | 160-190 | |

| 5-Methylpyrazine-2-carbohydrazides | B. subtilis | 160-190 | |

| 5-Methylpyrazine-2-carbohydrazides | S. typhi | 160-190 | |

| 5-Methylpyrazine-2-carbohydrazides | E. coli | 160-190 | |

| Pyrazine-2-carboxylic acid derivatives | P. aeruginosa | 25 | rjpbcs.com |

| Pyrazine-2-carboxylic acid derivatives | E. coli | 50 | rjpbcs.com |

Antifungal Activities

Research has also uncovered the antifungal properties of this class of compounds. Certain pyrazine-2-carboxylic acid derivatives have shown good activity against the opportunistic fungal pathogen Candida albicans. rjpbcs.com Specifically, compounds designated 'P10' and 'P4' were identified as the most effective against C. albicans, with a MIC value of 3.125 µg/mL. rjpbcs.com Other studies have noted sporadic antifungal activity against the Candida genus among different series of pyrazine carboxamides. nih.gov Additionally, 5-aroylpyrazine-2-carboxylic acid derivatives have been evaluated, with 5-benzoylpyrazine-2-carbothioamide showing the highest effect against the dermatophyte Trichophyton mentagrophytes, with a MIC value below 1.95 µM/mL. researchgate.net

Anticancer Research Applications

Beyond antimicrobial effects, derivatives of this compound are being investigated for their potential in oncology. Studies have focused on their ability to induce cell death in various cancer cell lines and to modulate key cellular pathways involved in cancer progression.

Cytotoxicity in Cancer Cell Lines (e.g., pancreatic, leukemia, colorectal)

Derivatives incorporating the this compound scaffold have demonstrated cytotoxicity against several cancer cell lines. nih.gov In one study, N-(Quinolin-8-yl)-5-methylpyrazine-2-carboxamide was synthesized and evaluated. nih.gov An analogue of this compound, which lacked the 5-methyl group, showed increased cytotoxicity against pancreatic cancer cells (MIA PaCa-2) with a half-maximal inhibitory concentration (IC50) of 0.11 µM, a potency comparable to the chemotherapy drug gemcitabine. nih.gov

Another study synthesized a novel pyrazine derivative, referred to as B7, which was shown to inhibit the proliferation of colorectal cancer cells (HCT116 and SW480) and induce apoptosis. researchgate.net Furthermore, research into pyrazine and quinoline-based carboxamides has indicated their potential as anticancer agents, with some derivatives showing comparable potency in Leukemia cell lines. researchgate.net

| Compound Derivative | Cancer Cell Line | Cell Line Origin | Activity (IC50 in µM) | Reference |

|---|---|---|---|---|

| N-(Quinolin-8-yl)pyrazine-2-carboxamide (QN523) | MIA PaCa-2 | Pancreatic | 0.11 | nih.gov |

| N-(Quinolin-8-yl)-5-methylpyrazine-2-carboxamide | MIA PaCa-2 | Pancreatic | 0.26 | nih.gov |

Induction of Stress Response and Autophagy Mechanisms

The mechanism of action for the anticancer effects of these derivatives often involves the modulation of fundamental cellular processes like stress response and autophagy. nih.gov Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death, making it a critical target in cancer therapy. mdpi.com

In pancreatic cancer cells, a pyrazine carboxamide derivative was found to induce genes associated with the endoplasmic reticulum (ER) stress response and the unfolded protein response (UPR). nih.gov ER stress is a condition where misfolded proteins accumulate, which can trigger apoptosis or autophagy. nih.gov In a different study on colorectal cancer, the pyrazine derivative B7 was found to induce apoptosis by increasing the expression of Caspase-3. researchgate.net Interestingly, this compound also inhibited autophagy, as evidenced by a decrease in the expression of Beclin-1, a key protein in the autophagy pathway. researchgate.net This suggests that this compound derivatives can influence cancer cell fate through multiple, and sometimes opposing, effects on cellular stress and degradation pathways.

Anti-inflammatory Properties

The carboxamide functional group is a key feature in many compounds exhibiting anti-inflammatory effects. While research specifically targeting this compound derivatives for anti-inflammatory activity is still emerging, studies on structurally related pyrazine and carboxamide compounds provide strong evidence for their potential in this area. The primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.

Research into various heterocyclic carboxamide derivatives has demonstrated significant anti-inflammatory outcomes. For instance, certain 1,4,5,6-tetrahydropyrimidine-2-carboxamides have been synthesized and shown to suppress the inflammatory response in carrageenan-induced paw edema models. tbzmed.ac.ir Specifically, compounds like N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide demonstrated a notable reduction in inflammation, with molecular docking studies suggesting favorable interactions with both COX-1 and COX-2 enzymes. tbzmed.ac.ir Similarly, methyl salicylate (B1505791) derivatives that incorporate a piperazine (B1678402) moiety, another common feature in bioactive molecules, have been shown to significantly inhibit the release of pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) and to reduce the expression of COX-2. nih.gov The anti-inflammatory potential of the broader pyrazole (B372694) class of compounds, which share structural similarities with pyrazines, is also well-documented. nih.govmdpi.com These findings collectively suggest that the this compound scaffold is a promising template for the development of novel anti-inflammatory agents, likely acting through the inhibition of key inflammatory enzymes like COX.

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a key area of their pharmacological investigation. This inhibition is critical for treating a variety of pathological conditions, from infections to metabolic disorders.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to gastritis, peptic ulcers, and gastric cancer. The inhibition of urease is therefore a valuable therapeutic strategy.

Studies on derivatives of 5-methylpyrazine-2-carboxylic acid have revealed interesting structure-activity relationships. While 5-methylpyrazine-2-carboxylic acid itself shows no significant ability to inhibit urease, its complexation with metal ions can dramatically enhance its activity. jst.go.jp For example, a copper(II) complex of 5-methylpyrazine-2-carboxylate was found to be a much stronger urease inhibitor than the standard inhibitor acetohydroxamic acid. jst.go.jp

Further research into hydrazone derivatives synthesized from 5-methylpyrazine carbohydrazide (B1668358) showed varied results. While the hydrazone derivatives themselves displayed non-significant urease inhibition, the precursor, 5-methylpyrazine carbohydrazide (Hydrazide 2), was found to be a potent inhibitor.

| Compound | Inhibition Activity (%) | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| 5-Methylpyrazine-2-carboxylic acid | Not Active | > 100 | jst.go.jp |

| Cu(II) complex of 5-methylpyrazine-2-carboxylate | Potent | 1.05 | jst.go.jp |

| 5-Methylpyrazine carbohydrazide (Hydrazide 2) | 70.2 | 232.6 ± 2.7 | nih.gov |

| Thiourea (Standard) | 96.9 | 21.8 ± 1.6 | nih.gov |

| Acetohydroxamic acid (Standard) | Potent | 42.47 | jst.go.jp |

This compound is a key structural component of Glipizide, a second-generation sulfonylurea medication used in the management of type 2 diabetes. drugs.com The well-established primary mechanism of action for Glipizide involves the stimulation of insulin (B600854) release from pancreatic β-cells. wikipedia.orgnih.gov This occurs when the drug binds to and blocks ATP-sensitive potassium (K-ATP) channels on the β-cell membrane, leading to depolarization, calcium influx, and subsequent insulin exocytosis. nih.govpatsnap.com

While this remains the principal mechanism, some biochemical databases have annotated Glipizide as a pantothenate kinase (PANK) inhibitor. nih.gov PANK is the rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA), a critical cofactor in cellular metabolism. However, this inhibitory activity is not described in the mainstream pharmacological literature as a primary or significant secondary mechanism of action for Glipizide's glucose-lowering effects. drugs.comwikipedia.orgpatsnap.com Therefore, while the this compound moiety is integral to the structure of Glipizide, the role of this compound class in PANK inhibition in the context of diabetes treatment is not well-established.

Derivatives of pyrazine carboxamide have been investigated for their inhibitory effects on several other clinically relevant enzymes.

Aldose Reductase (ALR2): This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol contributes to long-term diabetic complications such as neuropathy, retinopathy, and cataracts. Inhibition of ALR2 is a key therapeutic strategy to prevent these complications. Various pyrazine derivatives have been synthesized and evaluated as ALR2 inhibitors, with some analogues showing inhibitory activity comparable to potent, well-known inhibitors. jst.go.jpnih.govsciencepublishinggroup.com

Cyclooxygenase (COX): As mentioned in the anti-inflammatory section, COX-1 and COX-2 are major targets for anti-inflammatory drugs. The pyrazine ring is considered a "bioisostere" of pyridine (B92270) and pyrimidine (B1678525) rings, which are present in several known selective COX-2 inhibitors. nih.gov Studies on related pyridazine-based compounds have identified potent and selective COX-2 inhibitors, suggesting that the pyrazine carboxamide scaffold could be similarly optimized for this target. nih.govorientjchem.orgbohrium.com

Alkaline Phosphatase (AP): APs are a group of enzymes involved in various physiological processes, and their abnormal expression is linked to several diseases. A series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against AP. One derivative, in particular, emerged as a potent inhibitor with an IC₅₀ value of 1.469 ± 0.02 µM, indicating another potential therapeutic application for this class of compounds. mdpi.com

Antioxidant Activities

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Compounds with antioxidant properties can mitigate this damage by scavenging free radicals.

The antioxidant potential of this compound derivatives has been explored, particularly through the synthesis of hydrazide and hydrazone analogs. In one study, the antioxidant activity was evaluated using a DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The results indicated that the 5-methylpyrazine carbohydrazide precursor was the most active antioxidant compound within the tested series. nih.gov

| Compound | IC₅₀ Value (µM) | Reference |

|---|---|---|

| 5-Methylpyrazine carbohydrazide (Hydrazide 2) | 336.67 ± 2.83 | nih.gov |

| Gallic Acid (Standard) | 28.33 ± 1.45 | nih.gov |

Modulation of Neurological Receptors

The central nervous system (CNS) presents numerous targets for therapeutic intervention, and heterocyclic compounds are frequently at the core of neuropharmacological agents. The carboxamide scaffold, in particular, has been shown to interact with key neurological receptors.

Recent studies have highlighted the potential for carboxamide derivatives to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov AMPA receptors are critical for mediating fast excitatory neurotransmission in the CNS and are involved in synaptic plasticity, learning, and memory. Dysregulation of AMPA receptor function can lead to excitotoxicity and is implicated in neurological disorders like epilepsy. A study on thiazole-carboxamide derivatives found that these compounds act as potent inhibitors and negative allosteric modulators of AMPA receptors, efficiently enhancing receptor deactivation rates. This suggests a potential neuroprotective role for such compounds. nih.gov

Furthermore, the piperazine moiety, which is often combined with pyrazine carboxamide structures to improve pharmacological properties, is a well-known pharmacophore that targets a wide range of CNS receptors, contributing to anxiolytic, antipsychotic, and antidepressant effects. eurekaselect.com This indicates that by incorporating such moieties, this compound derivatives could be developed as versatile modulators of neurological function.

Metabolic Regulation and Antidiabetic Research

The this compound structure is also a foundational component in compounds designed to treat metabolic disorders, most notably type 2 diabetes. Its derivatives have been successfully incorporated into molecules that activate key enzymes in glucose metabolism and into established drugs that modulate insulin secretion.

Glucokinase (GK) is a critical enzyme in glucose homeostasis, acting as a "glucose sensor" in pancreatic β-cells and the liver. nih.gov It facilitates glucose-stimulated insulin release in the pancreas and promotes hepatic glucose uptake and glycogen (B147801) synthesis. nih.gov This dual role makes glucokinase activators (GKAs) an attractive therapeutic target for type 2 diabetes. nih.govresearchgate.net

While early GKAs showed promise, many were associated with a significant risk of hypoglycemia. researchgate.net To address this, research has focused on developing "partial activators." One such clinical candidate, a substituted 2-methylbenzofuran (B1664563) derivative, incorporates the this compound moiety. researchgate.net This compound was specifically designed as a partial activator to maintain efficacy in regulating blood glucose while mitigating the risk of hypoglycemia, representing a significant advancement in the development of this class of antidiabetic agents. researchgate.net

| Compound | Core Structure | Mechanism of Action | Therapeutic Goal |

|---|---|---|---|

| N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide | This compound | Partial Glucokinase Activator | Treatment of Type 2 Diabetes with reduced hypoglycemia risk |

The this compound structure is an integral part of Glipizide, an oral hypoglycemic agent from the second-generation sulfonylurea class used to treat type 2 diabetes. nih.govnih.gov The chemical name for Glipizide is N-(4-[N-(cyclohexylcarbamoyl)sulfamoyl] phenethyl)-5-methylpyrazine-2-carboxamide. nih.gov Furthermore, 5-methylpyrazine-2-carboxylic acid is a key intermediate in the synthesis of Glipizide. google.com

Glipizide's primary mechanism of action is the stimulation of insulin release from functional pancreatic β-cells. wikipedia.orgdrugbank.com It achieves this by binding to the sulfonylurea receptor (SUR1) on the plasma membrane of β-cells. nih.govdrugbank.com This binding leads to the closure of ATP-sensitive potassium channels, which depolarizes the cell membrane. The depolarization, in turn, causes voltage-gated calcium channels to open, leading to an influx of calcium. wikipedia.org The resulting increase in intracellular calcium concentration promotes the exocytosis, or release, of insulin-containing granules. wikipedia.org This potentiation of glucose-stimulated insulin secretion is the cornerstone of Glipizide's therapeutic effect in managing type 2 diabetes. nih.govwikipedia.org

Mechanistic Elucidation and Structure Activity Relationship Sar Studies

Molecular Mechanisms of Action

The biological activity of 5-methylpyrazine-2-carboxamide is underpinned by its interaction with specific molecular targets, leading to the disruption of essential cellular processes. The primary focus of mechanistic studies has been on its role as an antitubercular agent, drawing parallels with the well-established drug pyrazinamide (B1679903) (PZA).

While research on this compound is ongoing, the broader class of pyrazine (B50134) carboxamides has been investigated for their interaction with various biological targets. In the context of tuberculosis, the active form of the parent compound, pyrazinamide, is pyrazinoic acid (POA), which is known to target the fatty acid synthase I (FASI) system in Mycobacterium tuberculosis. nih.gov It is proposed that derivatives like this compound may act through a similar pathway.

Beyond its antitubercular potential, the pyrazine-2-carboxamide scaffold has been identified as a versatile pharmacophore interacting with other significant receptors. For instance, certain derivatives have been developed as potent inhibitors of the echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) fusion protein, a key target in non-small cell lung cancer. researchgate.net Furthermore, 3-amino-pyrazine-2-carboxamide derivatives have been synthesized and evaluated as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. researchgate.net These findings suggest that the this compound core could be a template for developing inhibitors for a range of biological targets.

The most extensively studied mechanistic pathway for pyrazine carboxamides in the context of antitubercular activity is the inhibition of fatty acid synthase I (FASI). nih.gov Pyrazinamide, a structural analog, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. nih.gov POA is believed to disrupt membrane potential and interfere with the FASI system, which is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.gov The presence of the pyrazine ring with an acyl moiety is considered important for the inhibition of FASI and the resulting antibacterial activity. nih.gov It is hypothesized that this compound may follow a similar activation pathway and exert its antimycobacterial effects through the disruption of fatty acid synthesis.

Structure-Activity Relationships (SAR)

The biological activity of this compound is intricately linked to its chemical structure. Structure-activity relationship (SAR) studies aim to decipher how modifications to different parts of the molecule influence its efficacy.

SAR studies on pyrazine carboxamide derivatives have revealed the critical role of substituents on both the pyrazine ring and the amide group in modulating biological activity. For antitubercular activity, the substitution on the pyrazine ring can significantly impact potency. For example, the presence of a methyl group at the 5th position of the pyrazine ring, as in this compound, has been shown to increase anti-TB activity in some series of compounds. nih.gov

Conversely, the nature of the substituent on the amide nitrogen is also a key determinant of activity. The introduction of various aromatic and heterocyclic moieties can lead to a broad spectrum of biological activities, including antifungal and photosynthesis-inhibiting properties. solubilityofthings.com For instance, the substitution with different aminothiazoles or anilines on the amide part of the pyrazinecarboxamide scaffold has been explored to modulate its antimycobacterial and antifungal effects. solubilityofthings.com

The following table summarizes the influence of key substituents on the activity of pyrazine carboxamide derivatives based on published research:

| Moiety | Substituent/Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Pyrazine Ring | Methyl group at C5 | Increased antitubercular activity in certain derivatives. | nih.gov |

| Amide Moiety | Substituted aminothiazoles | Modulates antimycobacterial and antifungal activity. | solubilityofthings.com |

| Amide Moiety | Substituted anilines | Influences antimycobacterial and photosynthesis-inhibiting activity. | solubilityofthings.com |

The three-dimensional conformation of this compound is a crucial factor in its interaction with biological targets. X-ray crystallography studies have revealed that the molecule is nearly planar, with a small dihedral angle of 2.14 (11)° between the pyrazine ring and the mean plane of the carboxamide group. nih.gov This planarity can facilitate stacking interactions with biological macromolecules.

In the crystalline state, molecules of this compound are linked by pairs of N—H⋯O hydrogen bonds, forming inversion dimers. These dimers are further connected by N—H⋯N and C—H⋯O hydrogen bonds, creating a stable, ribbon-like structure. nih.gov This hydrogen bonding capability is essential for the molecule's interaction with the active sites of enzymes and receptors, where it can act as both a hydrogen bond donor and acceptor. The specific conformation and hydrogen bonding patterns are critical for the precise fit of the molecule into its target binding pocket, thereby influencing its biological activity.

While this compound itself is an achiral molecule, the introduction of chiral centers in its derivatives can have a profound impact on their biological activity. Stereochemistry plays a vital role in the interaction of small molecules with chiral biological targets such as enzymes and receptors. nih.gov Different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit significantly different pharmacological activities, with one isomer often being much more potent than the others. nih.gov

For pyrazine carboxamide derivatives that incorporate chiral substituents, the spatial arrangement of atoms can dictate the binding affinity and efficacy. Although specific studies on the stereoisomers of derivatives of this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in drug design are highly relevant. The precise three-dimensional orientation of functional groups is critical for optimal interaction with the target, and thus, the stereochemistry of any chiral modifications to the this compound scaffold would be a key consideration in the development of new therapeutic agents.

Preclinical and In Vitro/In Vivo Pharmacological Investigations

The scientific literature does, however, contain extensive research on various derivatives of the pyrazine-2-carboxamide scaffold, which have been investigated for a range of therapeutic applications, including anti-tubercular and anti-cancer activities. researchgate.netnirt.res.innih.govnih.gov These studies focus on how chemical modifications to the core pyrazine-2-carboxamide structure influence biological activity.

No specific in vivo efficacy studies for this compound in any disease models were identified in the reviewed literature. Research on related compounds, such as N-(diethylaminomethyl)-5-methylpyrazine-2-carboxamide, has shown some activity against Mycobacterium tuberculosis. nirt.res.in Another study reported on the in vivo anti-cancer activity of a quinolin-8-yl-nicotinamide derivative incorporating the this compound moiety in a pancreatic cancer xenograft model. nih.gov However, these findings are specific to the derivatives and cannot be directly attributed to the parent compound, this compound.

There is no available data providing IC50 values or other measures of potency and selectivity for this compound against specific biological targets.

For context, studies on derivatives have established potency for those specific molecules. For instance, a derivative of this compound, QN523, demonstrated significant cytotoxicity in a panel of 12 cancer cell lines with IC50 values ranging from 0.1 to 5.7 μM. nih.gov Additionally, various 5-chloro-N-phenylpyrazine-2-carboxamides have shown activity against M. tuberculosis H37Rv with MIC values in the range of 1.56-6.25 µg/mL. nih.gov

Table 1: Examples of In Vitro Potency for Derivatives of the Pyrazine-2-Carboxamide Scaffold This table is for illustrative purposes to show the type of data available for derivatives, not for this compound itself.

| Derivative Compound | Target/Assay | Potency (IC50/MIC) | Reference |

|---|---|---|---|

| QN523 | Cancer Cell Lines | 0.1 - 5.7 µM | nih.gov |

| 5-Chloro-N-phenylpyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | 1.56 - 6.25 µg/mL | nih.gov |

No studies evaluating the activity of this compound in native receptor systems were found. The primary role of this compound in the literature is as a building block for creating more complex molecules, and as such, its direct interaction with biological receptors has not been a focus of published research. researchgate.netresearchgate.netgoogle.com

Computational and Theoretical Chemistry Approaches

Quantum Chemical Computations (e.g., DFT)

Quantum chemical computations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. DFT is a widely used method for modeling the ground state of molecules, offering a balance of accuracy and computational efficiency nih.gov. These calculations can elucidate various molecular properties without the need for laboratory experiments.

DFT calculations are employed to determine global and local reactivity descriptors that help predict how a molecule will behave in a chemical reaction. While specific DFT studies for 5-Methylpyrazine-2-carboxamide were not identified, research on analogous pyrazine (B50134) derivatives provides insight into the common parameters evaluated nih.govmdpi.com. These parameters are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key reactivity parameters include:

HOMO Energy (EHOMO): Represents the ability of a molecule to donate an electron.

LUMO Energy (ELUMO): Represents the ability of a molecule to accept an electron.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO, which is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity semanticscholar.org.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Global Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as (I-A)/2.

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule.

Studies on pyrazine analogs show how different substituents on the pyrazine ring can alter these parameters, thereby tuning the molecule's reactivity and potential biological interactions mdpi.comnih.gov.

Table 1: Common Reactivity Parameters Calculated via DFT for Pyrazine Analogs

| Parameter | Description | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability; a smaller gap often correlates with higher reactivity. semanticscholar.org |

| Global Hardness (η) | Resistance of a molecule to deformation of its electron cloud. | "Hard" molecules have a large energy gap, while "soft" molecules have a small gap and are more reactive. nih.gov |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Plays an important role as a factor of bioactivity in structure-activity relationships. nih.gov |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. | Helps to quantify a molecule's ability to act as an electrophile. mdpi.com |

Analysis of the electronic structure provides a detailed picture of the electron distribution within a molecule. Methods such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are commonly used.

NBO Analysis: Investigates charge transfer and donor-acceptor interactions within the molecule chemrxiv.org.

MEP Analysis: Creates a color-coded map of the electrostatic potential on the molecule's surface. This map helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including how a molecule might bind to a biological target chemrxiv.org. For pyrazine derivatives, these analyses can reveal the most probable sites for electrophilic and nucleophilic attacks chemrxiv.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. By correlating physicochemical properties (descriptors) with activity, QSAR models can predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules semanticscholar.orgslideshare.net.

2D QSAR studies utilize descriptors calculated from the two-dimensional representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties like logP (lipophilicity) researchgate.net. Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model researchgate.net.

A 2D QSAR study was conducted on a series of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives, which are structurally related to this compound, to model their anti-tubercular activity against Mycobacterium tuberculosis. The study developed a statistically significant model that could predict the biological activity of the compounds.

The goal of QSAR is to understand which physicochemical properties are most influential for the biological activity of a set of compounds slideshare.net. In the aforementioned study on 5-methylpyrazine-2-carbohydrazide derivatives, a strong correlation was established between specific 2D descriptors and anti-tubercular activity.

The statistical quality of a QSAR model is assessed by several parameters:

r² (Coefficient of Determination): Indicates the goodness of fit of the model. A value close to 1 suggests a high degree of correlation.

q² (Cross-validated r²): Measures the internal predictive ability of the model.

pred_r² (Predictive r² for the external test set): Measures the model's ability to predict the activity of compounds not used in its development.

For the pyrazine carbohydrazide (B1668358) derivatives, the resulting 2D QSAR model demonstrated a high correlation between the experimental and predicted activity values, indicating its validity and good quality nih.gov. Such models suggest that variations in properties like lipophilicity and electrotopological state indices play a key role in the anti-tubercular activity of this class of compounds. This quantitative relationship allows for the rational design of new derivatives with potentially improved activity researchgate.net.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex nih.gov. This method is crucial for understanding the potential mechanism of action of a drug candidate by visualizing its interactions with the active site of a biological target nirt.res.in.

The process involves placing the ligand into the binding site of the protein in various conformations and orientations and scoring each pose based on a function that estimates the binding affinity semanticscholar.orgjapsonline.com. Lower binding energy scores typically indicate a more stable and favorable interaction.

While specific molecular docking studies for this compound were not found in the provided results, studies on closely related pyrazinamide (B1679903) analogs have been performed to investigate their anti-tubercular activity semanticscholar.orgjapsonline.com. For example, analogs have been docked into the active site of proteins essential for Mycobacterium tuberculosis, such as pyrazinamidase (PZase) and MtbPanD nirt.res.injapsonline.com. These studies reveal key binding interactions, such as hydrogen bonds and π-cation interactions, with specific amino acid residues in the protein's active site semanticscholar.orgjapsonline.com. The insights gained from such docking simulations help explain the activity of the most potent compounds and guide the design of new analogs with improved binding affinity and, consequently, enhanced biological activity nih.gov.

In Silico Screening and Drug Design Rationalization

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach, coupled with rational drug design, allows for the focused development of new therapeutic agents.

The pyrazine scaffold, including derivatives of this compound, has been utilized in the rational design of new anti-tubercular agents. researchgate.netresearchgate.net For instance, the design of 5-methylpyrazine-2-carbohydrazide derivatives was undertaken to explore new anti-tubercular scaffolds. researchgate.net Computational techniques such as 2D-QSAR (Quantitative Structure-Activity Relationship) have been employed to understand the relationship between the chemical structure of these compounds and their biological activity. researchgate.net

Furthermore, in silico studies have been instrumental in identifying potential targets for novel compounds through methods like shape-based similarity, pharmacophore mapping, and inverse docking. researchgate.net These approaches help in rationalizing the design of new molecules by predicting their likely biological targets and guiding modifications to improve their activity and selectivity. Molecular dynamics simulations further aid in this process by assessing the stability of the predicted ligand-protein complexes over time. nih.govnih.gov The rational design of inhibitors based on existing scaffolds, such as pyrazinamide, is a common strategy in the quest for more effective drugs against diseases like tuberculosis.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. While a complete, publicly available experimental dataset for 5-Methylpyrazine-2-carboxamide is not available in the search results, the expected NMR spectra can be inferred from its molecular structure.

¹H-NMR: A proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. This would include two signals for the aromatic protons on the pyrazine (B50134) ring, a singlet for the three protons of the methyl group, and a broad signal for the two protons of the amide (-NH₂) group. The chemical shifts (δ) of these protons provide information about their electronic environment.

¹³C-NMR: A carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the compound. For this compound, this would include four distinct signals for the carbons of the pyrazine ring, one signal for the methyl carbon, and one for the carbonyl carbon of the amide group.

Mass Spectrometry (MS, ESI-HRMS, LC-MS, UPLC-MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₆H₇N₃O), the exact molecular mass is 137.15 g/mol . In an MS experiment, a molecular ion peak [M]⁺ would be expected at m/z 137, or in the case of electrospray ionization (ESI), a protonated molecule [M+H]⁺ at m/z 138. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition with high accuracy. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for separating the compound from a mixture before detection.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching from the amide group, typically seen as one or two bands in the 3200-3400 cm⁻¹ region. A strong absorption band corresponding to the C=O stretching (Amide I band) would be expected around 1650-1680 cm⁻¹. Other bands would correspond to C-H stretching of the aromatic ring and methyl group, as well as C=C and C=N stretching vibrations within the pyrazine ring.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It also provides information about molecular vibrations. While pyrazine ring vibrations are known to be Raman active, specific experimental data for this compound is not detailed in the provided search results. The technique is particularly useful for analyzing symmetric vibrations that may be weak or absent in the IR spectrum.

Crystallographic Studies

Crystallographic techniques are essential for determining the three-dimensional arrangement of atoms and molecules in a solid-state crystal.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions in the crystalline state. researchgate.net A detailed crystallographic study of this compound has been reported, revealing its molecular and packing structure. researchgate.net

The compound crystallizes in the monoclinic P2₁/n space group. researchgate.net The molecule is nearly planar, with a very small dihedral angle of 2.14 (11)° between the pyrazine ring and the carboxamide group. researchgate.net In the crystal, molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds. These dimers are further connected by N—H⋯N and C—H⋯O hydrogen bonds, creating ribbons that are linked by offset π–π interactions. researchgate.net

Detailed crystallographic data for this compound are presented in the table below. researchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₇N₃O |

| Molecular Weight | 137.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7592 (9) |

| b (Å) | 6.7317 (13) |

| c (Å) | 25.290 (5) |

| β (°) | 93.106 (14) |

| Volume (ų) | 639.0 (2) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation type | Mo Kα |

| Density (calculated) (Mg m⁻³) | 1.425 |

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of this compound and its precursors. It is frequently employed to assess the purity of the compound and related pyrazine derivatives. For instance, the purity of the precursor 5-methylpyrazine-2-carboxylic acid has been verified by HPLC, with analyses confirming purities of ≥98% and ≥99%. plantarchives.orghmdb.caresearchgate.net

While specific HPLC methods for this compound are not detailed in the surveyed literature, methods for the closely related antituberculosis drug Pyrazinamide (B1679903) are well-established and provide a relevant framework. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Pyrazinamide in human plasma utilizes a reversed-phase column and isocratic elution. sigmaaldrich.com Such methodologies are indicative of the approaches that can be adapted for the precise quantification and purity control of this compound.

Table 2: Example HPLC Conditions for Analysis of a Related Compound (Pyrazinamide)

| Parameter | Condition |

|---|---|

| Column | Hypersil Gold, 4.6 x 50 mm, 5 µm |

| Mobile Phase | Methanol (B129727) : 0.1% Formic Acid in 10 mM Ammonium Formate (90:10 v/v) |

| Flow Rate | 0.400 mL/min |

| Injection Volume | 10.0 µL |

| Column Temperature | 30°C |

| Detection | Tandem Mass Spectrometer (MS/MS) |

Conditions as described for the analysis of Pyrazinamide. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal analytical technique for the characterization of volatile pyrazine compounds, particularly alkylpyrazines. nih.gov Although a specific GC-MS analysis of this compound was not found in the reviewed literature, the general applicability of the method for this class of compounds is well-documented. nih.govlibretexts.org

The analysis typically involves separation on a capillary column followed by detection using a mass spectrometer operating under electron impact (EI) ionization. researchgate.net However, a common challenge in the analysis of alkylpyrazines is that many positional isomers yield very similar mass spectra, which can complicate unambiguous identification based on fragmentation patterns alone. nih.govlibretexts.org Therefore, the use of gas chromatographic retention indices (RIs) is often essential for reliable identification. nih.gov

For this compound, the fragmentation pattern would be expected to reflect its chemical structure, which includes an aromatic pyrazine ring and a primary amide group. Key fragmentation pathways would likely involve the loss of the amide group (-CONH2, 44 Da) and cleavage of the carboxamide side chain. The stable pyrazine ring would likely result in a prominent molecular ion peak. raco.cat

Thin-Layer Chromatography (TLC) serves as a practical and efficient method for monitoring the progress of chemical reactions during the synthesis of this compound. researchgate.netnih.gov In its preparation from Methyl 5-methyl-2-pyrazinecarboxylate, TLC is used to track the conversion of the starting material to the final amide product. researchgate.netnih.gov This allows for the determination of the reaction's completion before proceeding with product isolation and purification. researchgate.netnih.gov The purity of synthesized batches of related pyrazine derivatives is also routinely confirmed using pre-coated TLC plates, with spots visualized under UV light or with iodine vapor. raco.cat

Elemental Analysis and Purity Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the chemical formula C₆H₇N₃O, the theoretical elemental composition can be calculated based on its molecular weight of 137.15 g/mol . researchgate.netnih.gov The experimental results from an elemental analyzer are then compared against these theoretical values to confirm the compound's identity and purity. This method is standard practice in the characterization of new pyrazine derivatives.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 52.56% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 5.15% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 30.64% |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.67% |

| Total | | | | 137.142 | 100.00% |

Purity verification is further accomplished using chromatographic methods, as discussed previously. HPLC is particularly valuable for quantifying the purity of the final product and its intermediates, ensuring they meet required specifications (e.g., >98%). plantarchives.orghmdb.caresearchgate.net

Specialized Biosensing and Bioanalytical Methods (e.g., Spectrophotometric assays for related compounds)

While specific biosensors for this compound are not described, research into sensors for structurally related compounds highlights potential analytical avenues. Electrochemical biosensors modified with poly-L-amino acids, such as poly-L-glycine, have been developed for the determination of various substances containing a pyrazine scaffold. researchgate.net These sensors are noted for being simple, reproducible, and relatively inexpensive, making them suitable for analyzing unmetabolized pyrazine drugs in biological fluids. researchgate.net

Spectrophotometric methods have also been developed for the quantification of the analogous compound Pyrazinamide in bulk and pharmaceutical forms. These methods include:

Area Under Curve (AUC) Method: This technique involves calculating the integrated absorbance over a specific wavelength range (e.g., 264-274 nm) rather than using a single absorbance maximum.